Propargyl-PEG2-methylamine chemical properties and molecular weight.
Propargyl-PEG2-methylamine chemical properties and molecular weight.
Propargyl-PEG2-methylamine is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and proteomics. This guide provides a detailed overview of its chemical properties, applications, and relevant experimental methodologies, tailored for researchers and professionals in the field of drug development and chemical biology.
Core Chemical Properties and Data
Propargyl-PEG2-methylamine is characterized by its dual reactivity, conferred by a terminal propargyl group and a methylamine (B109427) group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure provides a versatile platform for covalently linking diverse molecular entities. The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a crucial feature for biological applications[1][2].
| Property | Value | Reference |
| Molecular Weight | 157.21 g/mol | [3][4][5] |
| Molecular Formula | C₈H₁₅NO₂ | [1][3][6] |
| CAS Number | 1835759-76-6 | [3][6] |
| Purity | ≥95% - 98% | [6][7] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [6] |
| Storage Conditions | -20°C | [6] |
| Appearance | Varies (typically a liquid or solid) | |
| Key Functional Groups | Alkyne (Propargyl), Secondary Amine (Methylamine) | [1][6] |
Molecular Structure and Reactivity
The utility of Propargyl-PEG2-methylamine stems from its orthogonal reactive ends.
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Propargyl Group: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][8] This reaction is highly specific and efficient, forming a stable triazole linkage with azide-modified molecules under mild, aqueous conditions[9][10].
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Methylamine Group: The secondary amine is nucleophilic and can be readily coupled with molecules containing electrophilic groups such as carboxylic acids (to form amide bonds), activated NHS esters, and carbonyls (aldehydes or ketones)[1][6].
This dual functionality allows for a two-step, controlled conjugation strategy. For instance, a payload molecule can be attached via the amine group, followed by the "clicking" of the entire complex to a biological target using the propargyl group.
Applications in Research and Drug Development
The unique properties of Propargyl-PEG2-methylamine make it a valuable tool in several advanced applications:
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies.[11] The antibody directs the conjugate to a specific target (e.g., a cancer cell), where the payload can then exert its therapeutic effect.
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PROTAC Development: As a PROTAC (Proteolysis Targeting Chimera) linker, it connects a target-binding ligand and an E3 ligase-binding ligand, inducing the degradation of a target protein.[3][12]
-
PEGylation: The process of attaching PEG chains to proteins or peptides, known as PEGylation, can improve their stability, solubility, and circulation time in the body.[7][8]
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Bioconjugation and Labeling: It is widely used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or surfaces for detection and purification purposes.[9]
Experimental Protocols
While the synthesis of propargylamines can be complex, involving methods like the A3 coupling of aldehydes, amines, and alkynes, users of Propargyl-PEG2-methylamine are typically focused on its application in conjugation reactions.[13][14]
Representative Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general methodology for labeling an azide-modified biological molecule with Propargyl-PEG2-methylamine (which should first be conjugated to a molecule of interest via its amine handle if not already).
Materials:
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Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Propargyl-PEG2-methylamine (or its pre-functionalized derivative)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7-8)
-
DMSO for stock solutions
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the propargyl-functionalized molecule in DMSO.
-
Prepare a 10 mM stock solution of the azide-modified biomolecule in an appropriate aqueous buffer.
-
Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the propargyl-functionalized molecule. A typical starting point is to use a 1.5 to 5-fold molar excess of the propargyl compound relative to the azide.
-
Add the TBTA ligand to the mixture. The final concentration should be equivalent to the copper concentration to prevent copper-mediated damage to the biomolecule.
-
Add the CuSO₄ solution to the reaction. A final concentration of 0.1 to 1 mM is typical.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 1 to 5 mM.
-
Adjust the final volume with the reaction buffer. The amount of organic solvent (like DMSO) should ideally be kept below 10% of the total volume.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
-
Purification:
-
Once the reaction is complete, the final conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography.
-
This protocol is a general guideline and may require optimization for specific molecules and applications. The concentrations of reactants and catalyst, as well as reaction time and temperature, can be adjusted to achieve the desired outcome.[10]
References
- 1. Propargyl-PEG2-methylamine - Creative Biolabs [creative-biolabs.com]
- 2. Propargyl-PEG2-methylamine - Taskcm [taskcm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Propargyl-PEG2-methylamine 1835759-76-6 | MCE [medchemexpress.cn]
- 5. 1835759-76-6|PRopargyl-peg2-methylamine|BLD Pharm [bldpharm.com]
- 6. Propargyl-PEG2-methylamine, 1835759-76-6 | BroadPharm [broadpharm.com]
- 7. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 8. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 9. Click Chemistry – Med Chem 101 [medchem101.com]
- 10. interchim.fr [interchim.fr]
- 11. Propargyl-PEG2-amine | Alkynyls | Ambeed.com [ambeed.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propargylic amine synthesis by amination [organic-chemistry.org]
